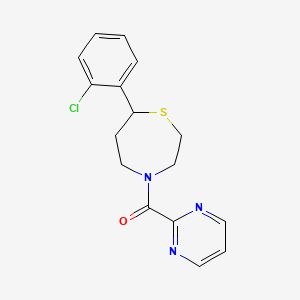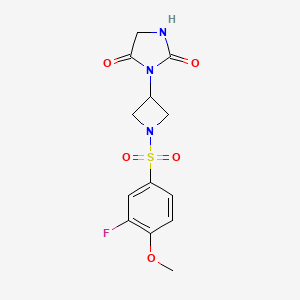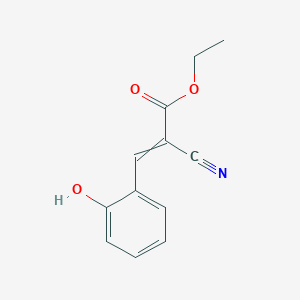![molecular formula C22H23ClFN5O3S B2440549 Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1189688-45-6](/img/structure/B2440549.png)
Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. It has a methyl group attached to the naphthyridine ring, an amino group substituted with a 5-chloro-2-methylphenyl group, and a carboxylate group esterified with a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the amino group, and the attachment of the 5-chloro-2-methylphenyl group. The final step would likely be the esterification of the carboxyl group with methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine ring, which is a bicyclic structure containing two nitrogen atoms. The various substituents would add complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with electrophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Potential as Reversible Inhibitors
A study on similar naphthyridine derivatives explored their potential as reversible inhibitors of gastric H+, K+-ATPase, which is crucial for controlling acid secretion in the stomach. Although these compounds demonstrated inhibitory activity, their potency was deemed insufficient for pharmacological interest (Björk et al., 1996).
Anticancer Drug Intermediates
Research into the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a close relative to the compound , highlighted its importance as an intermediate in creating biologically active anticancer drugs. This study provided a rapid and efficient synthesis method, optimizing production for potential therapeutic applications (Zhang et al., 2019).
Antibacterial Applications
A series of fluoronaphthyridines were prepared and evaluated for their antibacterial activities, both in vitro and in vivo. The study found specific substitutions on the naphthyridine core could significantly enhance antibacterial potency, offering insights into the structural requirements for antibacterial efficacy (Bouzard et al., 1992).
Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized from a naphthyridine derivative, showcasing high binding affinities and providing a powerful tool for Alzheimer’s disease diagnosis. This application demonstrates the compound's potential in biomedical imaging and diagnostics (Fa et al., 2015).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones derived from naphthyridine compounds were analyzed, revealing their potential therapeutic applications in treating convulsions. Such studies contribute to understanding how molecular conformation affects pharmacological activity (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-fluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-6-7-16(23)12-20(15)28-8-10-29(11-9-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-5-3-4-17(24)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDASPBBQHSLWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)


![6-cyclopropyl-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440486.png)